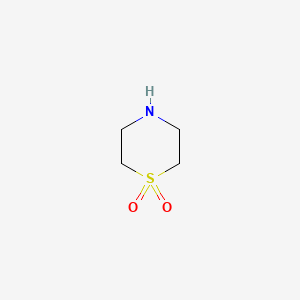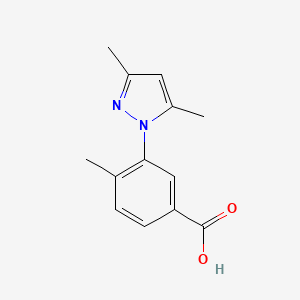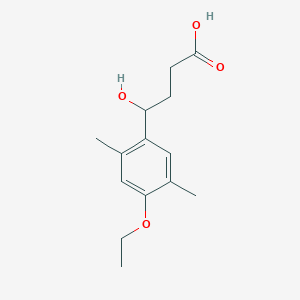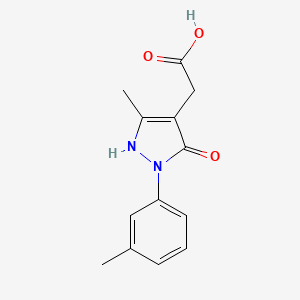
3-(チオフェン-3-イル)ピリジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure imparts unique chemical properties that can be exploited in various scientific fields.
科学的研究の応用
2-(Thiophen-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(Thiophen-3-yl)pyridin-3-amine may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Thiophen-3-yl)pyridin-3-amine may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. Therefore, it’s plausible that 2-(Thiophen-3-yl)pyridin-3-amine may also influence pathways related to collagen biosynthesis or other related processes.
Pharmacokinetics
The compound’s molecular weight of 17624 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that 2-(thiophen-3-yl)pyridin-3-amine may also exert a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching studies of a similar compound, a thiophene substituted 1,3,4-oxadiazole derivative, by different environmental pollutant aromatic amine derivatives have been reported . These studies suggest that environmental factors such as the presence of other chemicals can influence the behavior of thiophene derivatives. Therefore, it’s plausible that the action of 2-(Thiophen-3-yl)pyridin-3-amine may also be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)pyridin-3-amine typically involves the formation of the thiophene ring followed by its functionalization to introduce the pyridine moiety. One common method involves the condensation of 3-acetylpyridine with thiophene-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(Thiophen-3-yl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Thiophen-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene or pyridine derivatives.
類似化合物との比較
- 2-(Thiophen-2-yl)pyridin-3-amine
- 2-(Furan-3-yl)pyridin-3-amine
- 2-(Pyridin-3-yl)pyridin-3-amine
Comparison: 2-(Thiophen-3-yl)pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. The sulfur atom in the thiophene ring can participate in various chemical interactions, making it a versatile building block in organic synthesis. Additionally, the combination of thiophene and pyridine rings in a single molecule provides a unique scaffold for the development of new bioactive compounds and advanced materials.
特性
IUPAC Name |
2-thiophen-3-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-2-1-4-11-9(8)7-3-5-12-6-7/h1-6H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBXZWXLJRQDMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)







![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
